1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehyde
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Overview
Description
1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives It features a methoxybenzoyl group attached to the indole ring, which is further substituted with a carbaldehyde group
Preparation Methods
The synthesis of 1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehyde typically involves the acylation of an indole derivative with 2-methoxybenzoyl chloride. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) or boron trifluoride (BF3). The reaction conditions often include an inert atmosphere and low temperatures to prevent side reactions and ensure high yield.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane (DCM) or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mode of action.
Medicine: It is explored as a potential lead compound for drug development. Its derivatives may exhibit therapeutic effects against various diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its chemical reactivity and stability.
Mechanism of Action
The mechanism by which 1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The methoxybenzoyl group and the indole ring play crucial roles in binding to these targets, which may include enzymes, receptors, or DNA. The pathways involved in its action depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehyde can be compared with other indole derivatives, such as:
1-(2-Methoxybenzoyl)-4-(2-naphthylmethyl)piperazine: This compound features a similar methoxybenzoyl group but differs in the substitution pattern on the indole ring.
1-Butyl-3-(2-methoxybenzoyl)indole: This compound has a butyl group instead of a carbaldehyde group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H13NO3 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
1-(2-methoxybenzoyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C17H13NO3/c1-21-16-9-5-3-7-14(16)17(20)18-10-12(11-19)13-6-2-4-8-15(13)18/h2-11H,1H3 |
InChI Key |
XHRKKKWXEJJHKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2C=C(C3=CC=CC=C32)C=O |
Origin of Product |
United States |
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